![molecular formula C12H12ClN3O B1489536 2-[(6-Cloropirimidin-4-il)amino]-1-feniletanol CAS No. 1292624-48-6](/img/structure/B1489536.png)
2-[(6-Cloropirimidin-4-il)amino]-1-feniletanol
Descripción general
Descripción
2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of biological activities and are fundamental components of nucleic acids, such as DNA and RNA
Aplicaciones Científicas De Investigación
2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocyclic structures.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to a multitude of effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities .
Análisis Bioquímico
Biochemical Properties
2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine-based enzymes, which are involved in nucleotide synthesis and metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and function.
Cellular Effects
The effects of 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation and differentiation of certain cancer cell lines, such as liver, colon, lung, and breast cancer cells . These effects are mediated through alterations in signaling pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can inhibit key enzymes involved in DNA replication and repair, thereby affecting cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol in laboratory settings have been studied extensively. This compound exhibits stability under specific conditions, such as low temperatures and inert atmospheres . Over time, it may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution patterns can affect the overall efficacy and toxicity of the compound.
Subcellular Localization
2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol typically involves the reaction of 6-chloropyrimidin-4-ylamine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a reducing agent, such as sodium borohydride (NaBH4)[_{{{CITATION{{{_2{Method for preparing (e)-methyl 2- 2- (6-chloropyrimidin-4-yloxy .... The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Method for preparing (e)-methyl 2- 2- (6-chloropyrimidin-4-yloxy ...[{{{CITATION{{{_1{Biological potential of pyrimidine derivatives in a new era](https://link.springer.com/article/10.1007/s11164-016-2525-8).
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions used.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidines or phenyl derivatives.
Comparación Con Compuestos Similares
2-amino-6-chloropyrimidin-4-ylcyanamide
2-chloropyridine-4-methanol
(E)-methyl 2- [2- (6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
Propiedades
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-6-12(16-8-15-11)14-7-10(17)9-4-2-1-3-5-9/h1-6,8,10,17H,7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGXBBPPOXZKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


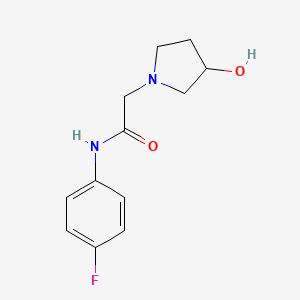
![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)

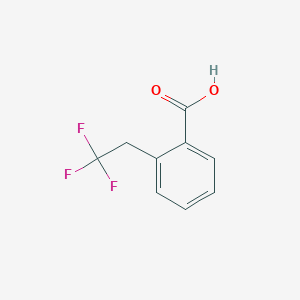
![2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide](/img/structure/B1489458.png)


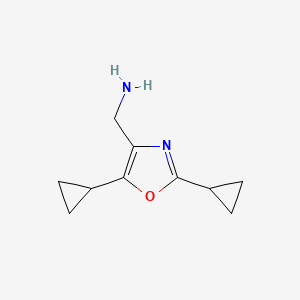
![2-Amino-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1489467.png)
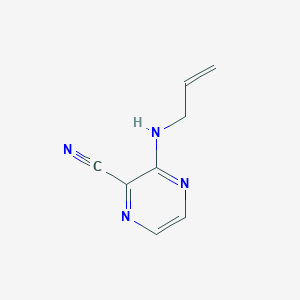
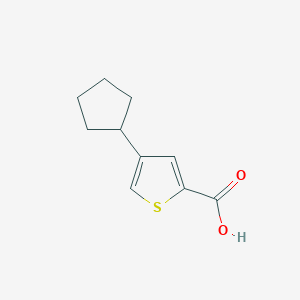
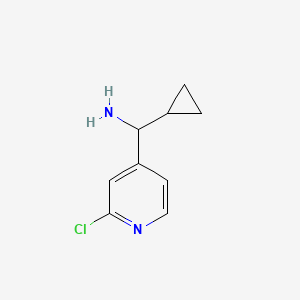
![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)
![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)
